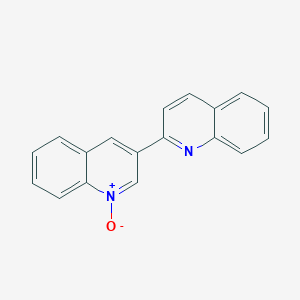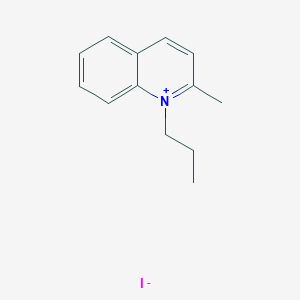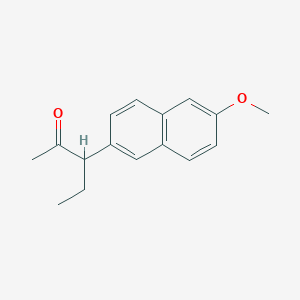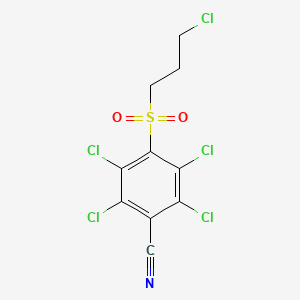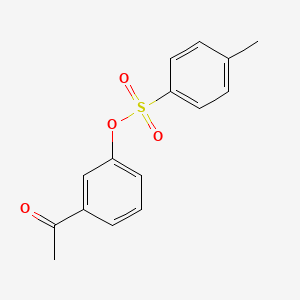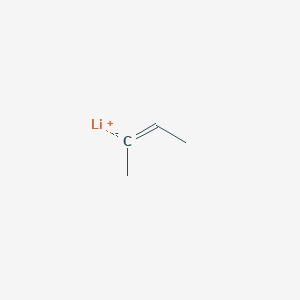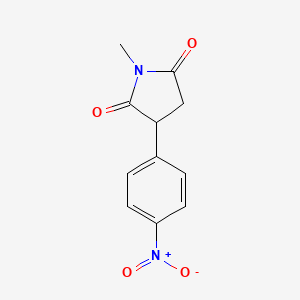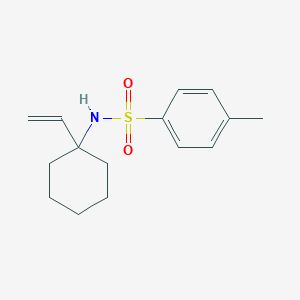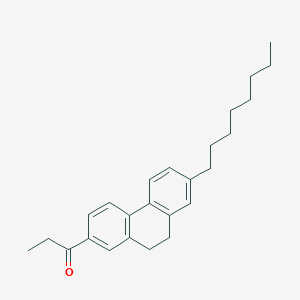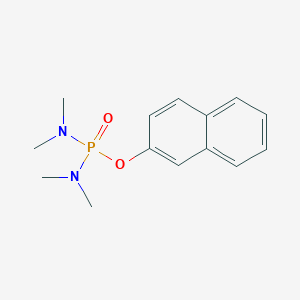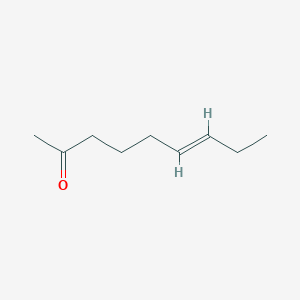
6E-Nonen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6E-Nonen-2-one is an organic compound with the molecular formula C9H16O. It is a ketone with a double bond located at the sixth carbon atom in the E-configuration. This compound is known for its role as a biosynthetic precursor in the production of pheromones in certain bark beetles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6E-Nonen-2-one can be synthesized through various methods. One common approach involves the telomerization of butadiene with phenol, followed by hydroboration and oxidation . The reaction conditions typically include the use of bis(dibenzylideneacetone)palladium as a catalyst, and the process is carried out in a benzene solvent at room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6E-Nonen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound allows for various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
6E-Nonen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound plays a role in the study of pheromone biosynthesis in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 6E-Nonen-2-one involves its role as a precursor in the biosynthesis of pheromones. In bark beetles, the compound is converted to endo- and exo-brevicomin, which are essential for communication and mating behaviors . The molecular targets and pathways involved include enzymatic reactions that facilitate the conversion of this compound to these pheromones .
Comparación Con Compuestos Similares
Similar Compounds
6Z-Nonen-2-one: Another isomer with the double bond in the Z-configuration.
6E-Nonen-1-ol: An alcohol derivative of 6E-Nonen-2-one.
Brevicomin: A pheromone produced from this compound.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of pheromones in certain bark beetles. Its E-configuration and ketone functional group make it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(E)-non-6-en-2-one |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h4-5H,3,6-8H2,1-2H3/b5-4+ |
Clave InChI |
TVHAWOPAFXXIQM-SNAWJCMRSA-N |
SMILES isomérico |
CC/C=C/CCCC(=O)C |
SMILES canónico |
CCC=CCCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


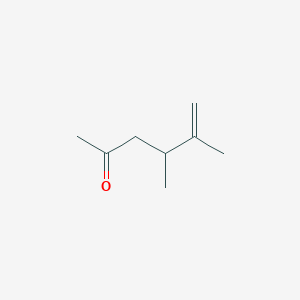

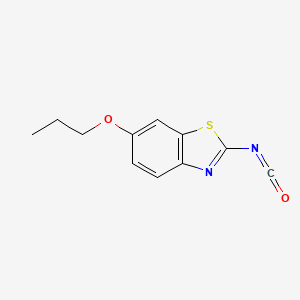
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
